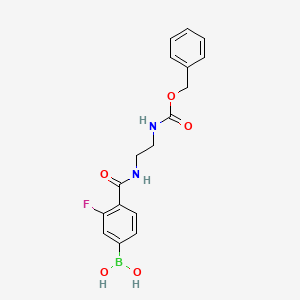
(4-((2-(((Benzyloxy)carbonyl)amino)ethyl)carbamoyl)-3-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((2-(((Benzyloxy)carbonyl)amino)ethyl)carbamoyl)-3-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a benzyloxycarbonyl-protected amine, and a fluorophenyl group. The unique structure of this compound makes it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-(((Benzyloxy)carbonyl)amino)ethyl)carbamoyl)-3-fluorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the boronic acid group: The boronic acid group is introduced through a reaction with a suitable boronic acid derivative.
Coupling reactions: The protected amine and boronic acid intermediates are coupled with a fluorophenyl derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-((2-(((Benzyloxy)carbonyl)amino)ethyl)carbamoyl)-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the benzyloxycarbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: The free amine derivative.
Substitution: Various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-((2-(((Benzyloxy)carbonyl)amino)ethyl)carbamoyl)-3-fluorophenyl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme inhibition, particularly enzymes that interact with boronic acids. It can also serve as a probe for investigating biological pathways involving boron-containing compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for interactions with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable boron-containing structures.
Wirkmechanismus
The mechanism of action of (4-((2-(((Benzyloxy)carbonyl)amino)ethyl)carbamoyl)-3-fluorophenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. This interaction can modulate the activity of the target enzyme, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid: A related compound with a similar structure but lacking the fluorophenyl group.
4-(Trifluoromethyl)phenylboronic acid: Another boronic acid derivative with a trifluoromethyl group instead of a fluorophenyl group.
Uniqueness
(4-((2-(((Benzyloxy)carbonyl)amino)ethyl)carbamoyl)-3-fluorophenyl)boronic acid is unique due to the presence of both the benzyloxycarbonyl-protected amine and the fluorophenyl group. This combination of functional groups provides distinct reactivity and binding properties, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C17H18BFN2O5 |
|---|---|
Molekulargewicht |
360.1 g/mol |
IUPAC-Name |
[3-fluoro-4-[2-(phenylmethoxycarbonylamino)ethylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H18BFN2O5/c19-15-10-13(18(24)25)6-7-14(15)16(22)20-8-9-21-17(23)26-11-12-4-2-1-3-5-12/h1-7,10,24-25H,8-9,11H2,(H,20,22)(H,21,23) |
InChI-Schlüssel |
XKLMUVWNSGWLFU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)C(=O)NCCNC(=O)OCC2=CC=CC=C2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



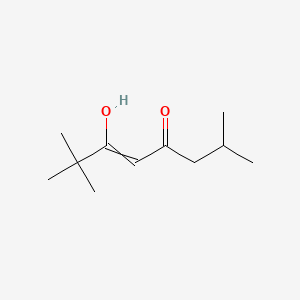
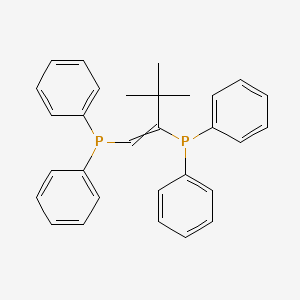
![7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide; para-toluene sulfonate](/img/structure/B15156825.png)
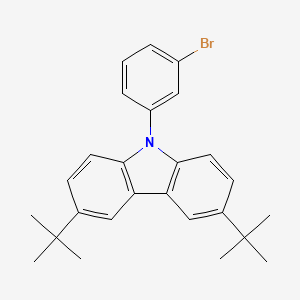
![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)
![12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)
![2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})acetonitrile](/img/structure/B15156848.png)
![(-)-(5As,10br)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B15156855.png)
![3-Chloro-2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15156861.png)
![N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B15156867.png)
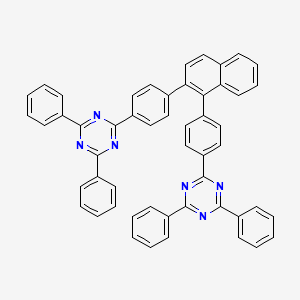
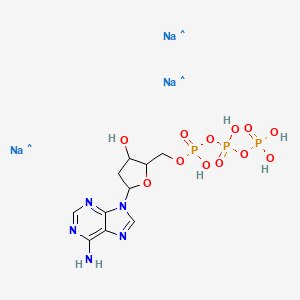
![({[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy(hydroxy)phosphoryl)oxyphosphonic acid trisodium](/img/structure/B15156884.png)
